molecular formula C13H20N2O3S B7898283 (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898283
M. Wt: 284.38 g/mol
InChI Key: GVZZRAWILRUIPQ-JTQLQIEISA-N
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Description

(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a thiazole ring attached to a pyrrolidine ring via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the thiazole ring.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate precursor.

    Coupling of the Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled via a methoxy linkage using a suitable coupling reagent.

    Introduction of the Tert-Butyl Ester Group: The tert-butyl ester group is introduced through esterification, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of thiazole-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing thiazole and pyrrolidine rings have shown promise in the development of drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism of action of (S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π interactions, while the pyrrolidine ring can participate in hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound, which may exhibit different biological activity.

    Thiazole-containing esters: Compounds with similar thiazole rings but different ester groups.

    Pyrrolidine-containing esters: Compounds with similar pyrrolidine rings but different ester groups.

Uniqueness

(S)-3-(Thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the specific combination of thiazole and pyrrolidine rings, along with the tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl (3S)-3-(1,3-thiazol-5-ylmethoxy)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-13(2,3)18-12(16)15-5-4-10(7-15)17-8-11-6-14-9-19-11/h6,9-10H,4-5,7-8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZZRAWILRUIPQ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC2=CN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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